molecular formula C18H22N2O4S2 B12207527 (5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12207527
M. Wt: 394.5 g/mol
InChI Key: KIMKTXPNWXCVAL-QINSGFPZSA-N
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Description

(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a thiophene group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the thiophene and piperidine groups. Common reagents used in these reactions include thionyl chloride, thiophene-2-carboxaldehyde, and piperidine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiophene moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as diabetes and cancer.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, in medicinal applications, it may act as an agonist or antagonist of certain receptors, influencing cellular processes such as glucose metabolism or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.

    Polynitroaromatic compounds: Compounds containing multiple nitro groups, used in various chemical reactions.

Uniqueness

(5Z)-3-{3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl}-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidine ring, thiophene group, and piperidine moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H22N2O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H22N2O4S2/c21-10-7-13-4-1-2-8-19(13)16(22)6-9-20-17(23)15(26-18(20)24)12-14-5-3-11-25-14/h3,5,11-13,21H,1-2,4,6-10H2/b15-12-

InChI Key

KIMKTXPNWXCVAL-QINSGFPZSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=O

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=O

Origin of Product

United States

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